Cas no 85118-07-6 (3,4-Difluorobenzophenone)
3,4-Difluorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (3,4-Difluorophenyl)(phenyl)methanone
- 3,4-Difluorobenzophenone
- (3,4-difluorophenyl)-phenylmethanone
- DiMethylglyoxiMe
- (3,4-Difluorophenyl)phenylmethanone
- Methanone, (3,4-difluorophenyl)phenyl-
- ZJTYHSBOZAQQGF-UHFFFAOYSA-N
- (3,4-DIFLUORO-PHENYL)-PHENYL-METHANONE
- 3,4-difluorophenyl phenyl ketone
- PubChem4220
- SBB067425
- PC2694
- TRA0047548
- VZ25518
- M
- (3,4-Difluorophenyl)phenylmethanone (ACI)
- NS-02554
- (3,4-Difluorophenyl)(phenyl)methanone #
- SY036775
- DB-021887
- J-501095
- N11928
- D3576
- MFCD00009892
- 3,4-Difluorobenzophenone, 98%
- CS-W014804
- DTXSID80234245
- AKOS005257890
- NS00065138
- EINECS 285-659-4
- SCHEMBL332679
- AC-1570
- 85118-07-6
-
- MDL: MFCD00009892
- Inchi: 1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
- InChI Key: ZJTYHSBOZAQQGF-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(F)C(F)=CC=1)C1C=CC=CC=1
- BRN: 7808356
Computed Properties
- Exact Mass: 218.05400
- Monoisotopic Mass: 218.054321
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: liquid
- Density: 1.2543 (estimate)
- Melting Point: 53.0 to 57.0 deg-C
- Boiling Point: 314.2 °C at 760 mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.559
- PSA: 17.07000
- LogP: 3.19580
- Solubility: Not determined
3,4-Difluorobenzophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
3,4-Difluorobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3,4-Difluorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002082-1g |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002082-10g |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 10g |
£40.00 | 2022-03-01 | |
| Fluorochem | 002082-50g |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 50g |
£159.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111816-1g |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 1g |
¥73.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111816-5g |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 5g |
¥97.90 | 2023-09-03 | |
| Alichem | A019112789-100g |
(3,4-Difluorophenyl)(phenyl)methanone |
85118-07-6 | 95% | 100g |
$324.36 | 2023-08-31 | |
| Chemenu | CM157295-100g |
3,4-Difluorobenzophenone |
85118-07-6 | 95% | 100g |
$286 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004207-1g |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 1g |
¥48 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004207-5g |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 5g |
¥77 | 2024-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 290238-25G |
3,4-Difluorobenzophenone |
85118-07-6 | 98% | 25G |
¥1584.62 | 2022-02-24 |
3,4-Difluorobenzophenone Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 13
3,4-Difluorobenzophenone Raw materials
- Phenylboronic acid
- 3,4-Difluorotoluene
- 3,4-Difluorophenylboronic acid
- Benzene, 1,2-difluoro-4-(phenylmethyl)-
3,4-Difluorobenzophenone Preparation Products
3,4-Difluorobenzophenone Suppliers
3,4-Difluorobenzophenone Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3,4-Difluorobenzophenone
Recent Advances in the Application of 3,4-Difluorobenzophenone (CAS: 85118-07-6) in Chemical Biology and Pharmaceutical Research
3,4-Difluorobenzophenone (CAS: 85118-07-6) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. This compound's unique fluorinated aromatic structure enhances its binding affinity to target proteins, making it a valuable scaffold for drug discovery. The latest research explores its applications in modulating protein-protein interactions and as a precursor for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3,4-Difluorobenzophenone derivatives as selective inhibitors of EGFR tyrosine kinase, showing promising results in non-small cell lung cancer models. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's pharmacokinetic properties, achieving improved bioavailability and reduced off-target effects. Molecular docking simulations revealed that the difluorobenzophenone moiety plays a critical role in stabilizing the inhibitor-enzyme complex through hydrophobic interactions and halogen bonding.
In the field of antimicrobial research, 3,4-Difluorobenzophenone has been incorporated into novel quinolone hybrids targeting drug-resistant bacterial strains. A recent European Journal of Medicinal Chemistry publication (2024) reported that these hybrids exhibit potent activity against MRSA and ESBL-producing E. coli, with MIC values significantly lower than conventional antibiotics. The fluorinated benzophenone component was found to enhance membrane permeability and inhibit efflux pump mechanisms, addressing key resistance pathways.
Ongoing research at several pharmaceutical companies is investigating 3,4-Difluorobenzophenone as a building block for next-generation antiviral agents. Preliminary results from in vitro studies suggest that derivatives containing this scaffold show inhibitory activity against SARS-CoV-2 main protease, with IC50 values in the low micromolar range. The compound's ability to maintain stability under physiological conditions while allowing for diverse functional group attachments makes it particularly attractive for rapid drug development against emerging viral threats.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to 3,4-Difluorobenzophenone production. A 2024 Organic Process Research & Development paper described a continuous flow synthesis method that improves yield (85%) while reducing hazardous waste generation compared to traditional batch processes. This innovation addresses growing concerns about sustainable manufacturing in the pharmaceutical industry and could facilitate broader adoption of this valuable intermediate.
As research progresses, 3,4-Difluorobenzophenone continues to demonstrate its importance in addressing current challenges in drug discovery, from antibiotic resistance to targeted cancer therapies. The compound's unique chemical properties and versatility position it as a critical tool for medicinal chemists working to develop the next generation of therapeutic agents. Future studies are expected to explore its applications in additional therapeutic areas and further optimize its synthetic accessibility for industrial-scale production.
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